molecular formula C14H17N5 B1643022 N'-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine CAS No. 34747-68-7

N'-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine

Cat. No.: B1643022
CAS No.: 34747-68-7
M. Wt: 255.32 g/mol
InChI Key: NQQWZJFQTDYYHY-UHFFFAOYSA-N
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Description

The compound is a derivative of 4,6-dimethylpyrimidin-2-yl, which is a common structure in many organic compounds . It’s likely that this compound has similar properties to other pyrimidine derivatives, which are often used in pharmaceuticals and as chemical intermediates .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Pyrimidine derivatives, for example, can undergo a variety of reactions, including nucleophilic substitution and electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the compound’s solubility, melting point, and boiling point can be predicted based on its functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

N'-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine derivatives have been explored for their potential in medicinal chemistry, particularly for their inhibitory activity against specific enzymes and potential therapeutic applications. For instance, isomeric N-methyl-7-deazaguanines, structurally similar to this compound, have been synthesized and found to inhibit xanthine oxidase, an enzyme involved in the metabolic pathway of purine, leading to the production of uric acid. The inhibitory activity of these compounds suggests potential applications in treating diseases related to excessive uric acid production, such as gout (Seela et al., 1984).

Photophysical Applications

Compounds related to this compound have been investigated for their photophysical properties. Studies on thiopyrimidine derivatives, for example, have highlighted their significance in nonlinear optics (NLO) fields due to promising applications in medicine and optoelectronics. The exploration of these derivatives in NLO studies and comparative analysis demonstrates the potential of pyrimidine-based compounds in developing new materials for optical and electronic applications (Hussain et al., 2020).

Molecular Structure Analysis

The study of the molecular structures of this compound and its analogs provides insights into their conformational properties and potential applications in designing water-soluble oligomers with multilayered aromatic structures. For example, the crystal structures of N,N'-diphenylguanidine and its N-methylated derivatives have been investigated to understand their conformational preferences and utilize these properties to construct complex molecular architectures with potential applications in supramolecular chemistry (Tanatani et al., 1998).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some pyrimidine derivatives can be harmful if swallowed, inhaled, or in contact with skin .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1-phenylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-10-9-11(2)17-14(16-10)18-13(15)19(3)12-7-5-4-6-8-12/h4-9H,1-3H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQWZJFQTDYYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N(C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34747-68-7
Record name N′-(4,6-Dimethyl-2-pyrimidinyl)-N-methyl-N-phenylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34747-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine
Reactant of Route 2
N'-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine
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N'-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine
Reactant of Route 5
N'-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine
Reactant of Route 6
N'-(4,6-dimethylpyrimidin-2-yl)-N-methyl-N-phenylguanidine

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